N~2~-[(Pyridin-2-yl)methyl]glycinamide
Description
N²-[(Pyridin-2-yl)methyl]glycinamide is a glycinamide derivative featuring a pyridin-2-ylmethyl substituent at the N² position. This compound is synthesized via the reaction of 2-aminopyridine with ethyl chloroacetate, followed by further functionalization to introduce the glycinamide moiety . Its structure combines the aromatic pyridine ring with a flexible glycinamide chain, making it a versatile scaffold for medicinal chemistry and materials science.
Properties
CAS No. |
62402-23-7 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C8H11N3O/c9-8(12)6-10-5-7-3-1-2-4-11-7/h1-4,10H,5-6H2,(H2,9,12) |
InChI Key |
QTQOHYKYXPOJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table summarizes key structural differences between N²-[(Pyridin-2-yl)methyl]glycinamide and related compounds:
Key Observations :
- Pyridine vs. Pyrimidine : Replacement of pyridine (6-membered, one nitrogen) with pyrimidine (6-membered, two nitrogens) in Methyl N-(pyrimidin-2-yl)glycinate alters electronic properties and hydrogen-bonding capacity .
- Ester vs.
- Sulfonyl and Halogen Substituents : The sulfonyl and chloro-methoxy groups in the N²-(5-Chloro-2-methoxyphenyl) derivative introduce steric bulk and electron-withdrawing effects, which may improve target binding or metabolic stability .
Physicochemical Properties
Notes:
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N²-[(Pyridin-2-yl)methyl]glycinamide, and how can reaction parameters be optimized to enhance yield and purity?
The synthesis typically involves alkylation of glycinamide derivatives with 2-(bromomethyl)pyridine under basic conditions. Optimization strategies include:
- Adjusting reaction temperature (40–60°C) to balance reaction rate and side-product formation.
- Using aprotic solvents like DMF to stabilize intermediates and improve solubility.
- Employing coupling agents (e.g., HATU) to enhance amide bond formation efficiency.
Reaction progress should be monitored via TLC or HPLC, followed by purification via column chromatography or recrystallization .
Basic: Which analytical techniques are most suitable for confirming the structural integrity of N²-[(Pyridin-2-yl)methyl]glycinamide?
Key techniques include:
- High-resolution mass spectrometry (HRMS): Confirms molecular weight and isotopic pattern.
- Multinuclear NMR (¹H/¹³C): Assigns proton and carbon environments, with pyridin-2-yl methyl protons appearing as distinct multiplets (δ 4.0–4.5 ppm).
- X-ray crystallography: Provides definitive stereochemical data using programs like SHELX for structure refinement when single crystals are obtained .
Advanced: How can density functional theory (DFT) calculations contribute to understanding the electronic properties and reactive sites of N²-[(Pyridin-2-yl)methyl]glycinamide?
B3LYP/6-31G* level DFT calculations predict:
- Frontier molecular orbitals (HOMO/LUMO): Identifies nucleophilic (pyridine nitrogen) and electrophilic (amide carbonyl) regions.
- Electrostatic potential maps: Highlights hydrogen-bonding propensity, guiding predictions of intermolecular interactions in crystal packing or protein binding .
Advanced: What experimental approaches resolve discrepancies in biological activity data observed for N²-[(Pyridin-2-yl)methyl]glycinamide across different assay systems?
To address variability:
- Orthogonal assay validation: Compare fluorescence polarization with surface plasmon resonance (SPR) for binding affinity measurements.
- Strict assay standardization: Control ATP concentration in kinase inhibition assays to minimize competitive interference.
- Meta-analysis: Pool dose-response data across cell lines (e.g., HEK293 vs. HeLa) to distinguish compound-specific effects from system noise .
Advanced: How does systematic modification of the pyridine ring's substituents affect the compound's pharmacokinetic profile and target engagement?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -CF₃): Improve metabolic stability (assayed via liver microsomes) by reducing cytochrome P450 oxidation.
- Hydrophobic substituents (e.g., methyl): Enhance blood-brain barrier permeability (calculated via BBB score algorithms).
- Ortho-substitutions: Disrupt off-target interactions with efflux transporters (e.g., P-gp), as shown in competitive binding assays .
Methodological: What strategies are employed to determine the binding mode of N²-[(Pyridin-2-yl)methyl]glycinamide to its biological targets?
Combined approaches include:
- Co-crystallization: Soak the compound with purified kinase domains and solve structures using SHELX-90 for phase refinement.
- Molecular dynamics (MD) simulations: Run 50–100 ns trajectories to assess binding stability and conformational changes in solvated systems.
- Mutagenesis studies: Validate predicted hydrogen bonds (e.g., pyridine N → kinase hinge region) by alanine-scanning mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
